Cas no 683767-11-5 (4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 4-[(butylmethylamino)sulfonyl]-N-(6-chloro-3-methyl-2(3H)-benzothiazolylidene)-
- 4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- F1122-1198
- AKOS024603258
- 4-[butyl(methyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 683767-11-5
- Oprea1_341931
-
- Inchi: 1S/C20H22ClN3O3S2/c1-4-5-12-23(2)29(26,27)16-9-6-14(7-10-16)19(25)22-20-24(3)17-11-8-15(21)13-18(17)28-20/h6-11,13H,4-5,12H2,1-3H3
- InChI Key: BIHKAVXHSPHKAU-UHFFFAOYSA-N
- SMILES: C(N=C1N(C)C2=CC=C(Cl)C=C2S1)(=O)C1=CC=C(S(N(CCCC)C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 451.0791116g/mol
- Monoisotopic Mass: 451.0791116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 717
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 104Ų
4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-1198-30mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-75mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-2μmol |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-100mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-3mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-10μmol |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-20mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-10mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-50mg |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1122-1198-20μmol |
4-[butyl(methyl)sulfamoyl]-N-[(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
683767-11-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Related Literature
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
Recent Advances in the Study of 4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 683767-11-5)
The compound 4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 683767-11-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and mechanistic insights, providing a comprehensive overview for researchers and industry professionals.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Structural analysis reveals that the benzothiazole core and sulfamoyl moiety are critical for its binding affinity and selectivity. Advanced computational modeling and X-ray crystallography have further elucidated its interaction with target proteins, offering a foundation for structure-activity relationship (SAR) optimization.
In vitro and in vivo experiments have demonstrated promising efficacy in disease models, including cancer and autoimmune disorders. Notably, the compound exhibits low cytotoxicity and favorable pharmacokinetic properties, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability and bioavailability remain areas of active investigation.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of derivatives and analogs, aiming to enhance therapeutic potential while minimizing off-target effects. Patent filings and clinical trial registries indicate growing commercial interest, underscoring the compound's translational value.
In conclusion, 4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a promising scaffold for drug discovery. Future research should focus on mechanistic validation, formulation optimization, and translational studies to bridge the gap between bench and bedside.
683767-11-5 (4-butyl(methyl)sulfamoyl-N-(2E)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) Related Products
- 1891565-45-9(2-(2-bromo-4,5-difluorophenyl)methylpyrrolidine)
- 40224-39-3(Chloromethyl (2S)-2-{(tert-butoxy)carbonylamino}-3-methylbutanoate)
- 891108-38-6(N-(1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 921777-65-3(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-methylbenzamide)
- 2229208-98-2(4-(3-bromopropyl)-1H-indole)
- 2319898-05-8(4-(1-methyl-1H-pyrazol-4-yl)-2-(2,4,5-trifluoro-3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline)
- 100187-10-8(ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate)
- 946345-42-2(2-(2-methyl-1H-indol-3-yl)-2-oxo-N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}acetamide)
- 1212996-76-3(2-(1R)-1-amino-2-hydroxyethyl-4-bromophenol)
- 315672-91-4((2Z)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoic acid)



